molecular formula C16H16N2O6 B15044073 N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B15044073
M. Wt: 332.31 g/mol
InChI Key: ZCOWFHUUPUAAMX-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Acylation: Formation of the acetamide linkage.

Common reagents used in these steps include nitric acid for nitration, methanol for methoxylation, and acetic anhydride for acylation. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to maximize yield and minimize by-products. Continuous flow reactors might also be used for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Reagents like halogens or nucleophiles in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide may find applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as a precursor in the manufacture of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide: Lacks the nitro group, which may result in different reactivity and applications.

    N-(4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide:

Uniqueness

The presence of both nitro and methoxy groups in N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide makes it unique, potentially offering a combination of properties that are not found in similar compounds.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H16N2O6/c1-22-11-3-5-12(6-4-11)24-10-16(19)17-14-8-7-13(23-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

ZCOWFHUUPUAAMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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